1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-(chloromethyl)-3-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-4-5-1-6(8(10,11)12)3-7(2-5)13(14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHLGDSKENSUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Outline
- Starting material: (3-Nitro-5-(trifluoromethyl)phenyl)methanol
- Reagents: N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) can be used for halogenation; triphenylphosphine often assists the reaction.
- Solvent: Anhydrous tetrahydrofuran (THF)
- Conditions: The reaction is typically conducted at low temperature (0–20 °C) and allowed to proceed for extended periods (up to 16 hours) to ensure complete conversion.
- Workup: After reaction completion, the mixture is diluted with ethyl acetate, washed with sodium bicarbonate solution and brine, dried over sodium sulfate, and purified by column chromatography.
Example Data
| Parameter | Details |
|---|---|
| Starting material amount | 0.5 g (2.26 mmol) |
| Triphenylphosphine | 1.19 g (4.5 mmol) |
| N-Bromosuccinimide | 0.8 g (4.8 mmol) |
| Solvent volume | 15 mL THF |
| Reaction temperature | 0 °C to room temperature |
| Reaction time | 16 hours |
| Yield | 91% (0.58 g product) |
| Purification | Silica gel chromatography (10% ethyl acetate/hexanes) |
| Characterization | ¹H NMR: δ 4.90 (s, 2H, chloromethyl protons), aromatic signals at δ 7.97–8.42 |
This method is adapted from analogous bromomethylation reactions and is applicable for chloromethylation by substituting NCS for NBS.
Chloromethylation via Chloromethyl Ether or Formaldehyde Derivatives (Classical Chloromethylation)
Another classical approach is the electrophilic chloromethylation of the aromatic ring in the presence of a Lewis acid catalyst, often using chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.
Method Outline
- Starting material: 3-Nitro-5-(trifluoromethyl)benzene or its derivatives
- Reagents: Chloromethyl methyl ether (or paraformaldehyde + HCl), Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃)
- Solvent: Often carried out in anhydrous conditions with solvents like dichloromethane or chloroform
- Conditions: Low temperature (0–5 °C) to minimize side reactions and polymerization
- Workup: Quenching with water, extraction of organic layer, washing, drying, and purification by distillation or chromatography
Notes on this Method
- The presence of electron-withdrawing groups such as nitro and trifluoromethyl can reduce the reactivity of the aromatic ring towards electrophilic substitution, requiring more forcing conditions or longer reaction times.
- Side reactions such as over-chloromethylation or polymerization of chloromethyl intermediates can occur, necessitating careful temperature and reagent control.
Multi-step Synthesis via Halogenation and Fluorination of Trichloromethyl Intermediates
Patent literature describes complex multi-step processes involving the preparation of trifluoromethyl-substituted benzyl chlorides through halogen exchange and fluorination steps starting from trichloromethylbenzene derivatives.
Key Steps
- Starting with 1,3-bis-(trichloromethyl)benzene or related compounds
- Fluorination using anhydrous hydrogen fluoride (HF) in autoclaves at controlled temperatures (50–100 °C) and pressures (up to 25 bars)
- Use of catalysts such as antimony pentachloride to promote selective halogen exchange
- Fractional distillation under reduced pressure to isolate intermediates such as 1-(trifluoromethyl)-3-(trichloromethyl)benzene
- Subsequent chlorination or fluorination steps to convert trichloromethyl groups to chloromethyl or trifluoromethyl moieties
Reaction Conditions and Yields (Representative Data)
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Fluorination of trichloromethyl benzene | 50–100 °C, 2–25 bar HF, autoclave | 31.5–64.7 | Fractional distillation to purify |
| Chlorination with AlCl₃ and acetyl chloride | Room temperature, anhydrous conditions | Moderate | Used to chlorinate trifluoromethyl groups |
| Catalytic halogen exchange | 60 °C, 20 bar HCl, antimony pentachloride catalyst | 52% (main product) | Gas chromatography used for analysis |
This route is industrially relevant for producing trifluoromethyl-substituted benzyl halides but is complex and requires specialized equipment.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents and Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct halogenation of benzyl alcohol | 3-Nitro-5-(trifluoromethyl)benzyl alcohol | N-Chlorosuccinimide, triphenylphosphine, THF, 0–20 °C, 16 h | ~90 | High yield, mild conditions | Requires benzyl alcohol precursor |
| Classical chloromethylation | 3-Nitro-5-(trifluoromethyl)benzene | Chloromethyl methyl ether or paraformaldehyde + HCl, ZnCl₂, low temp | Variable | Direct, one-step | Side reactions, harsh reagents |
| Halogen exchange & fluorination | Trichloromethylbenzene derivatives | HF, antimony pentachloride, autoclave, high pressure and temp | 30–65 | Industrial scale, selective | Complex, hazardous reagents, equipment needed |
Research Findings and Analytical Characterization
- The chloromethylation of benzyl alcohol derivatives proceeds efficiently with N-chlorosuccinimide and triphenylphosphine, yielding high purity products confirmed by ¹H NMR spectroscopy, showing characteristic singlets for chloromethyl protons around δ 4.9 ppm.
- Industrial halogen exchange fluorination methods provide a route to trifluoromethyl-substituted benzyl chlorides but require stringent control of reaction parameters to optimize selectivity and yield.
- Purification is typically achieved by fractional distillation under reduced pressure or chromatographic techniques.
- Analytical methods such as gas chromatography, NMR, and mass spectrometry are essential for monitoring reaction progress and confirming product identity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the chloromethyl group is oxidized to form different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and other reducing agents are used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Major Products:
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Reduction: The major product is 1-(Aminomethyl)-3-nitro-5-(trifluoromethyl)benzene.
Oxidation: Products vary depending on the oxidizing agent used and the reaction conditions.
Scientific Research Applications
1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The nitro group can participate in redox reactions, while the chloromethyl group can undergo substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen Substitution: Bromo vs. Chloro Analogs
The bromo analog, 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene (CAS 180146-67-2), shares structural similarity but replaces chlorine with bromine. Key differences include:
| Property | Chloro Compound (Target) | Bromo Analog (CAS 180146-67-2) |
|---|---|---|
| Molecular Formula | C₈H₅ClF₃NO₂ | C₈H₅BrF₃NO₂ |
| Molecular Weight (g/mol) | ~239.5 | 284.03 |
| Solubility | Not explicitly reported | Chloroform, Methanol, DMSO |
| Reactivity | Moderate leaving group | Superior leaving group (Br⁻) |
The bromo analog’s higher molecular weight and enhanced leaving-group ability (Br⁻ > Cl⁻) make it more reactive in nucleophilic substitution reactions, such as alkylation or click chemistry applications .
Positional Isomers and Substituent Variations
Several positional isomers and derivatives with alternate substituents are notable:
1-Chloro-3-nitro-5-(trifluoromethyl)benzene (CAS 401-93-4): Lacks the chloromethyl group, with chlorine directly attached to the benzene ring. Similarity score: 0.93 (structural alignment) .
1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene (CAS 400-65-7): Features an additional chlorine at the 2-position. Similarity score: 0.97 .
2-Amino-3-chloro-5-nitrobenzotrifluoride (CAS 400-67-9): Substitutes chloromethyl with an amino (-NH₂) group. Introduces basicity, altering solubility and reactivity in acidic/basic conditions. Similarity score: 0.90 .
Functional Group Variations
1-Chloro-3-methoxy-2-methyl-5-(trifluoromethyl)benzene (CAS 2386649-06-3):
- Replaces nitro with methoxy (-OCH₃) and adds a methyl (-CH₃) group.
- Methoxy is electron-donating, opposing the electron-withdrawing effects of nitro, leading to divergent reactivity patterns (e.g., slower electrophilic substitution) .
Triazole Derivatives (e.g., Compound 14 in ):
- Synthesized via click chemistry using 1-(chloromethyl)-3-(trifluoromethyl)benzene.
- Demonstrates the utility of chloromethyl groups in forming heterocyclic scaffolds. The nitro group in the target compound may hinder such reactions due to steric/electronic effects .
Key Research Findings
- Synthetic Applications : Chloromethyl derivatives are pivotal in constructing complex molecules. For example, 1-(chloromethyl)-3-(trifluoromethyl)benzene was used to synthesize triazole derivatives with 61% yield and 99% purity . The bromo analog’s higher reactivity may improve yields in similar reactions .
- Electronic Effects : Nitro and trifluoromethyl groups significantly deactivate the aromatic ring, directing substitutions to meta/para positions. This contrasts with methoxy-containing analogs, where electron donation activates ortho/para positions .
- Solubility Trends : Bromo analogs exhibit slight solubility in polar aprotic solvents (DMSO), likely due to increased halogen size and polarity. Chloro derivatives may share this trend but require empirical validation .
Biological Activity
1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a chloromethyl group, a nitro group, and a trifluoromethyl group contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has the following chemical structure:
- Molecular Formula : C₈H₅ClF₃N₂O₂
- Molecular Weight : 241.58 g/mol
- CAS Number : 328-72-3
The compound features a phenyl ring substituted with a chloromethyl group at the first position, a nitro group at the third position, and a trifluoromethyl group at the fifth position. This unique substitution pattern influences its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Interaction : It may interact with cell surface receptors, modulating signaling pathways that influence cellular responses.
- Metabolic Activation : Upon metabolism, the compound can generate active metabolites that exert pharmacological effects.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains, potentially making it useful in developing new antibiotics.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The compound has demonstrated potential neuroprotective effects in vitro, indicating its usefulness in neurodegenerative disease models.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines revealed that the compound effectively induced apoptosis at micromolar concentrations. Mechanistic studies indicated that it activates caspase pathways, leading to programmed cell death.
Case Study 3: Neuroprotective Properties
Research focusing on neuroprotection demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to toxic agents. This suggests its potential role in developing therapies for neurodegenerative diseases like Alzheimer's.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
